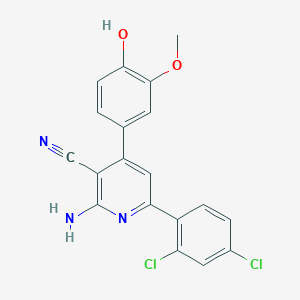
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes amino, dichlorophenyl, hydroxy, methoxy, and nicotinonitrile groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The synthesis begins with the formation of the nicotinonitrile core through a condensation reaction between a suitable aldehyde and a nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with the nicotinonitrile core.
Addition of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate phenol and methoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile
- 2-Amino-6-(2,4-dichlorophenyl)-4-(3-methoxyphenyl)nicotinonitrile
- 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)pyridine
Uniqueness
The presence of both hydroxy and methoxy groups in the 4-position of the phenyl ring makes 2-Amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)nicotinonitrile unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H13Cl2N3O2 |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
2-amino-6-(2,4-dichlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13Cl2N3O2/c1-26-18-6-10(2-5-17(18)25)13-8-16(24-19(23)14(13)9-22)12-4-3-11(20)7-15(12)21/h2-8,25H,1H3,(H2,23,24) |
Clé InChI |
AYBGAAXWVSQQML-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


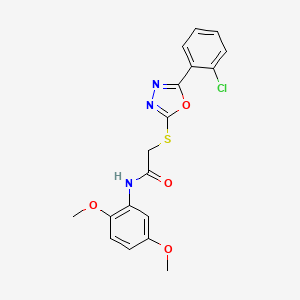
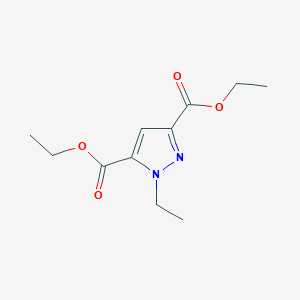
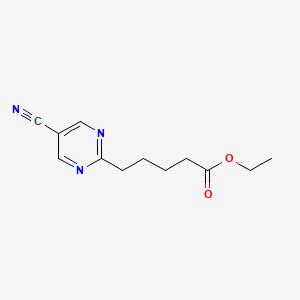

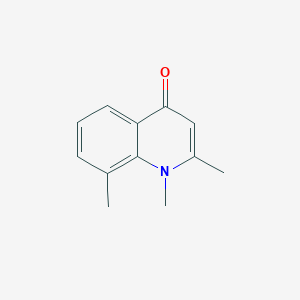
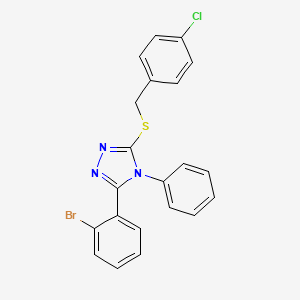
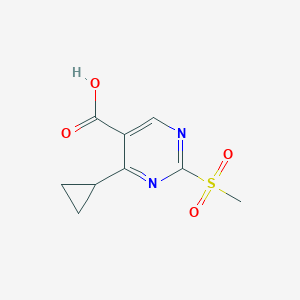

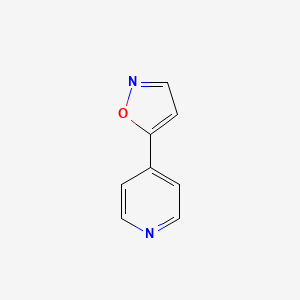
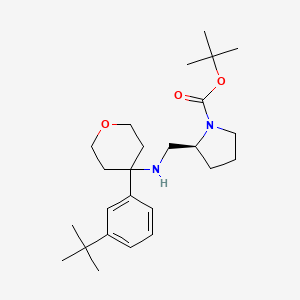

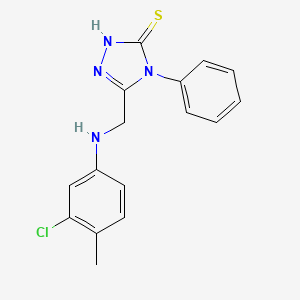
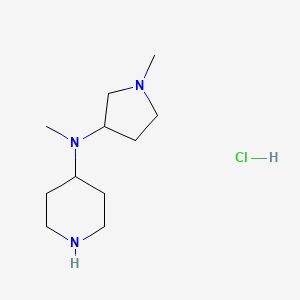
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
